molecular formula C21H22N2O B11041010 5,5,7,9-tetramethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

5,5,7,9-tetramethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

Cat. No.: B11041010
M. Wt: 318.4 g/mol
InChI Key: IXFOOKAPYSZMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,7,9-tetramethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7,9-tetramethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the core quinazolinone structure, followed by the introduction of the phenyl and methyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

5,5,7,9-tetramethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

5,5,7,9-tetramethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5,5,7,9-tetramethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: A structurally similar compound with different functional groups.

    5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-4l4,5l4-dipyrrolo[1,2-c2’,1’-f][1,3,2]diazaborinine-2,8-dicarbaldehyde: Another compound with a similar core structure but different substituents.

Uniqueness

5,5,7,9-tetramethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is unique due to its specific combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

7,10,12,12-tetramethyl-2-phenyl-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one

InChI

InChI=1S/C21H22N2O/c1-13-10-16-14(2)12-21(3,4)23-18(16)17(11-13)20(24)22-19(23)15-8-6-5-7-9-15/h5-12,19H,1-4H3,(H,22,24)

InChI Key

IXFOOKAPYSZMCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=CC=CC=C4

Origin of Product

United States

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